
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of aromatic anilides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the acetylphenyl group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one
- N-(4-acetylphenyl)quinoline-3-carboxamide
Uniqueness
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitrofuran ring and an acetylphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H10N2O5 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O5/c1-8(16)9-2-4-10(5-3-9)14-13(17)11-6-7-12(20-11)15(18)19/h2-7H,1H3,(H,14,17) |
InChI Key |
KUPKLCBPCGTBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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